Methyl 2-(trifluoromethyl)nicotinate

Overview

Description

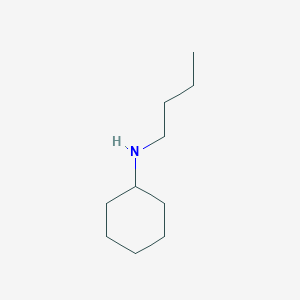

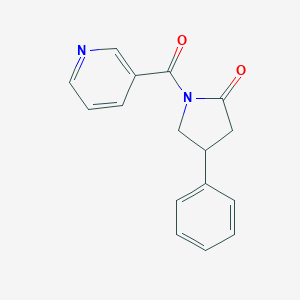

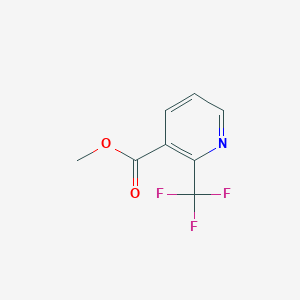

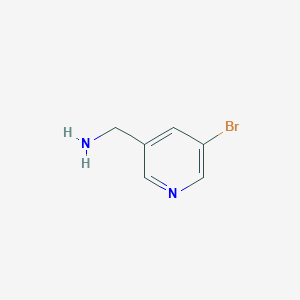

“Methyl 2-(trifluoromethyl)nicotinate” is a chemical compound with the molecular formula C8H6F3NO2 . It is stored at room temperature and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of “Methyl 2-(trifluoromethyl)nicotinate” involves various methods. One of the representative synthetic methods is a cyclocondensation reaction starting from compound 9, derived from Vilsmeier salt . Ethyl 4,4,4-trifluoroacetoacetate can be condensed with compound 9 to form the desired product .Molecular Structure Analysis

The molecular structure of “Methyl 2-(trifluoromethyl)nicotinate” is represented by the InChI code: 1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-12-6(5)8(9,10)11/h2-4H,1H3 . The average mass of the molecule is 205.134 Da .Physical And Chemical Properties Analysis

“Methyl 2-(trifluoromethyl)nicotinate” is a liquid at room temperature . It has a boiling point of 216.7±40.0 °C at 760 mmHg . The density of the compound is 1.3±0.1 g/cm3 .Scientific Research Applications

Synthesis and Chemical Applications

MTN has been identified as a critical intermediate in the synthesis of novel anti-infective agents. A study by Mulder et al. (2013) reported the development of a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, leveraging the trifluoromethylation of an aryl iodide. This process underscores the compound's role in facilitating the production of pharmaceuticals with potential benefits in treating infections (Mulder et al., 2013).

Enhancement of Drug Delivery and Absorption

Research into the cutaneous penetration of methyl nicotinate, a related compound, has revealed insights into its role in enhancing drug absorption through the skin. Issachar et al. (1998) investigated its vasodilation effects, which suggest that methyl nicotinate can be used to assess skin sensitivity and potentially facilitate the transdermal delivery of medications (Issachar et al., 1998).

Pharmacological Effects

A study by Erharuyi et al. (2015) synthesized methyl nicotinate and evaluated its antinociceptive (pain-relieving) activity, demonstrating its potential as a therapeutic agent. This work highlights the broader applicability of compounds within the nicotinate family, including MTN, for developing pain management solutions (Erharuyi et al., 2015).

Diagnostic Applications

Bairagi et al. (2019) explored the use of methyl nicotinate as a biomarker for tuberculosis (TB) detection, employing a biosensor electrode for effective measurement in human blood. This innovative approach underscores the potential of MTN derivatives in enhancing diagnostic methodologies for infectious diseases (Bairagi et al., 2019).

Safety and Hazards

“Methyl 2-(trifluoromethyl)nicotinate” is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Methyl 2-(trifluoromethyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of niacin and its derivatives are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system.

Mode of Action

Nicotinic acid and its derivatives, including Methyl 2-(trifluoromethyl)nicotinate, act as agonists at nicotinic acetylcholine receptors . This means they bind to these receptors and activate them. The activation of these receptors stimulates neurons and ultimately blocks synaptic transmission .

Biochemical Pathways

The activation of nicotinic acetylcholine receptors by Methyl 2-(trifluoromethyl)nicotinate can affect various biochemical pathways. For instance, it can stimulate the release of neurotransmitters, which are chemicals that transmit signals across a synapse from one neuron to another .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its bioavailability and pharmacokinetics.

Result of Action

The activation of nicotinic acetylcholine receptors by Methyl 2-(trifluoromethyl)nicotinate can have various molecular and cellular effects. For instance, it can stimulate neurons, block synaptic transmission, and potentially affect the functioning of the nervous system .

Action Environment

The action, efficacy, and stability of Methyl 2-(trifluoromethyl)nicotinate can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored at room temperature . Furthermore, its action and efficacy might be influenced by the presence of other substances in the environment, such as other drugs or chemicals.

properties

IUPAC Name |

methyl 2-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-12-6(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUJMULWAYDZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593229 | |

| Record name | Methyl 2-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(trifluoromethyl)nicotinate | |

CAS RN |

136483-17-5 | |

| Record name | Methyl 2-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

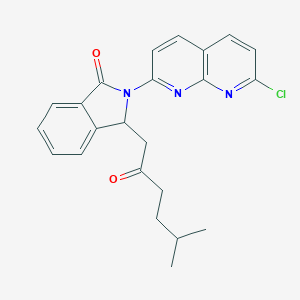

![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)